4-Bromo-6-(trifluoromethyl)pyridin-2-amine
CAS No.: 1196147-49-5
VCID: VC2720349
Molecular Formula: C6H4BrF3N2
Molecular Weight: 241.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring with specific substitutions: a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position. This unique structure imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications, particularly in medicinal chemistry and materials science. Synthesis MethodsThe synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine can be achieved through several methods:
Chemical Reactions and Applications4-Bromo-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including substitution and oxidation reactions. Common reagents for substitution reactions include sodium azide or thiourea, while oxidation may utilize hydrogen peroxide.
Research Findings and Future DirectionsResearch on 4-Bromo-6-(trifluoromethyl)pyridin-2-amine focuses on its potential interactions with biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, which is crucial for optimizing its use in drug design and development.
Given its unique properties and potential applications, further research is needed to fully explore the capabilities of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in medicinal chemistry and materials science. |
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CAS No. | 1196147-49-5 | |||||||||||||||
Product Name | 4-Bromo-6-(trifluoromethyl)pyridin-2-amine | |||||||||||||||
Molecular Formula | C6H4BrF3N2 | |||||||||||||||
Molecular Weight | 241.01 g/mol | |||||||||||||||
IUPAC Name | 4-bromo-6-(trifluoromethyl)pyridin-2-amine | |||||||||||||||
Standard InChI | InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |||||||||||||||
Standard InChIKey | HAHXGHOCCWZKAV-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=C(C=C(N=C1C(F)(F)F)N)Br | |||||||||||||||
Canonical SMILES | C1=C(C=C(N=C1C(F)(F)F)N)Br | |||||||||||||||
PubChem Compound | 72212529 | |||||||||||||||
Last Modified | Aug 16 2023 |
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